molecular formula C17H22BrNOS B4315067 3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B4315067
M. Wt: 368.3 g/mol
InChI Key: JYGPXRISSXNJTJ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3311~3,7~]decane-1-carboxamide is an organic compound that features a bromine atom, a thienyl group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps:

    Bromination: The adamantane core is first brominated to introduce the bromine atom at the desired position.

    Thienyl Group Introduction: The thienyl group is then attached to the ethyl chain through a coupling reaction.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The thienyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thienyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thienyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various derivatives with different functional groups.

Scientific Research Applications

3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of adamantane derivatives with biological systems.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and thienyl group can participate in various binding interactions, while the adamantane core provides structural stability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-adamantane: Lacks the thienyl and carboxamide groups.

    2-thienyl-ethylamine: Lacks the adamantane core and bromine atom.

    Adamantane-1-carboxamide: Lacks the bromine atom and thienyl group.

Uniqueness

3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to the combination of the bromine atom, thienyl group, and adamantane core. This combination imparts specific chemical and physical properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

3-bromo-N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNOS/c18-17-9-12-6-13(10-17)8-16(7-12,11-17)15(20)19-4-3-14-2-1-5-21-14/h1-2,5,12-13H,3-4,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGPXRISSXNJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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3-bromo-N-[2-(thiophen-2-yl)ethyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

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